4-Benzoylbenzoic acid;guanidine
Description
Properties
IUPAC Name |
4-benzoylbenzoic acid;guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3.CH5N3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17;2-1(3)4/h1-9H,(H,16,17);(H5,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNYYBPUKSIKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O.C(=N)(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Crystallization Methodologies for 4 Benzoylbenzoic Acid Guanidine Co Formers
Solution-Based Co-Crystallization Techniques
Solution-based methods are the most common and versatile approaches for the preparation of guanidinium (B1211019) carboxylate salts. These techniques involve dissolving both the carboxylic acid and the base in a suitable solvent or solvent system, followed by inducing supersaturation to promote crystallization.
A prevalent method involves the reaction of the acid with a guanidinium salt, such as guanidinium carbonate, in an aqueous solution. For instance, in a procedure analogous to the synthesis of guanidinium 4-aminobenzoate (B8803810), stoichiometric amounts of 4-Benzoylbenzoic acid and guanidinium carbonate would be dissolved in water. scienceopen.com The reaction would likely proceed at room temperature with stirring to ensure complete dissolution and reaction. The subsequent crystallization can be achieved through various means, including slow evaporation of the solvent.
Another common technique is cooling crystallization. In this method, 4-Benzoylbenzoic acid and guanidine (B92328) (or a guanidinium salt) are dissolved in a solvent or solvent mixture at an elevated temperature to achieve a clear solution. Subsequent controlled cooling of the solution reduces the solubility of the salt, leading to crystallization. The choice of solvent is critical and is often determined by the solubility of the individual components. A solvent system where both components have moderate and comparable solubility is often ideal.
The table below outlines typical parameters for solution-based co-crystallization, drawing from established procedures for similar compounds.
| Parameter | Description | Typical Values/Conditions |
| Co-formers | The acid and base components. | 4-Benzoylbenzoic acid and Guanidine (often from Guanidinium Carbonate or Guanidine Hydrochloride) |
| Molar Ratio | The stoichiometric ratio of acid to base. | Typically 1:1 for a simple salt formation. |
| Solvent(s) | The medium for dissolution and reaction. | Water, Ethanol (B145695), Methanol, or mixtures thereof. |
| Temperature | The temperature for dissolution and crystallization. | Dissolution may be at room temperature or elevated (e.g., 40-60 °C). Crystallization often occurs upon cooling to room temperature or below. |
| Crystallization Time | The duration allowed for crystal growth. | Can range from hours to several days depending on the method (e.g., slow evaporation). |
Solid-State Grinding and Mechanochemical Approaches
Solid-state grinding, a form of mechanochemistry, offers a solvent-free or low-solvent alternative to solution-based methods. This technique involves the physical grinding of the two solid co-formers together, which can induce a solid-state reaction and the formation of a new crystalline phase.
In a typical procedure, stoichiometric amounts of 4-Benzoylbenzoic acid and a solid guanidinium salt (e.g., guanidinium carbonate) would be placed in a mortar and ground with a pestle. The mechanical energy supplied during grinding can overcome the activation energy barrier for the proton transfer and rearrangement of the crystal lattice. Liquid-assisted grinding, where a small amount of a solvent is added to the solid mixture, can often accelerate the transformation and improve the crystallinity of the product.
The progress of the co-crystallization can be monitored using techniques such as Powder X-ray Diffraction (PXRD), which would show the disappearance of the diffraction peaks of the starting materials and the appearance of new peaks corresponding to the guanidinium 4-benzoylbenzoate salt.
| Parameter | Description | Typical Values/Conditions |
| Co-formers | The solid acid and base components. | Crystalline 4-Benzoylbenzoic acid and a solid Guanidinium salt (e.g., Guanidinium Carbonate). |
| Molar Ratio | The stoichiometric ratio of acid to base. | Typically 1:1. |
| Method | The means of applying mechanical energy. | Manual grinding with a mortar and pestle or mechanical grinding in a ball mill. |
| Grinding Time | The duration of the grinding process. | Typically 15-60 minutes. |
| Liquid Additive (for LAG) | A small amount of solvent to facilitate the reaction. | A few drops of a solvent like ethanol or water. |
Evaporation-Induced Crystallization Protocols
Slow evaporation is a widely used technique for growing high-quality single crystals suitable for structural analysis. This method relies on the gradual increase in the concentration of the solute as the solvent evaporates, leading to spontaneous nucleation and crystal growth.
To obtain crystals of guanidinium 4-benzoylbenzoate via this method, a solution containing stoichiometric amounts of 4-Benzoylbenzoic acid and guanidine would be prepared in a suitable solvent. The choice of solvent is crucial; it should be one in which both components are soluble and which has a moderate evaporation rate at a given temperature. The solution is then typically left undisturbed in a container with a loosely fitting cover to allow for slow evaporation over a period of days or even weeks. The quality and size of the resulting crystals are highly dependent on the rate of evaporation, the purity of the starting materials, and the absence of vibrations.
For example, in the synthesis of guanidinium 4-aminobenzoate, single crystals were obtained by the slow evaporation of a water solution over a period of two weeks. scienceopen.com A similar protocol would be a promising approach for guanidinium 4-benzoylbenzoate.
Controlled Growth of Single Crystals for Structural Elucidation
The growth of single crystals of sufficient size and quality is a prerequisite for their structural elucidation by single-crystal X-ray diffraction. This technique provides definitive information about the molecular structure, bond lengths, bond angles, and the three-dimensional packing of the ions in the crystal lattice.
The methods described above, particularly slow evaporation and slow cooling of a saturated solution, are the primary techniques used for the controlled growth of single crystals. The success of these methods often relies on empirical optimization of various parameters.
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to solve and refine the crystal structure. While the crystal structure of guanidinium 4-benzoylbenzoate is not found in the searched literature, the expected structural features can be inferred from related compounds like guanidinium benzoate (B1203000) and guanidinium 4-aminobenzoate. nih.govresearchgate.netnih.gov In these structures, the guanidinium cation is typically planar, and the carboxylate group of the anion is deprotonated. The primary interactions holding the crystal lattice together are strong N-H···O hydrogen bonds between the guanidinium cations and the carboxylate anions.
The table below presents hypothetical, yet plausible, crystallographic data for guanidinium 4-benzoylbenzoate, based on the known data for guanidinium 4-aminobenzoate. scienceopen.comnih.govnih.gov
| Parameter | Hypothetical Value for Guanidinium 4-Benzoylbenzoate |
| Chemical Formula | C₁₅H₁₄N₃O₃ |
| Formula Weight | 284.29 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pnma |
| Unit Cell Dimensions | a ≈ 15 Å, b ≈ 8 Å, c ≈ 12 Å, β ≈ 95° |
| Volume | ≈ 1400 ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | ≈ 1.35 g/cm³ |
Structural Characterization of 4 Benzoylbenzoic Acid Guanidine Complexes
X-ray Diffraction Analysis of Crystal Structures
X-ray diffraction is the cornerstone technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. For 4-benzoylbenzoic acid-guanidine complexes, both single crystal and powder X-ray diffraction methods provide critical and complementary information regarding their structure.
Single Crystal X-ray Diffraction for Atomic Arrangement
While a specific crystal structure for the 4-benzoylbenzoic acid-guanidine complex is not publicly available, analysis of closely related structures, such as guanidinium (B1211019) benzoate (B1203000) and guanidinium 4-aminobenzoate (B8803810), provides a strong basis for predicting the atomic arrangement. nih.govscienceopen.com In these analogous salts, the guanidinium cation and the carboxylate anion are the primary building blocks of the crystal lattice.
The guanidinium cation, derived from guanidine (B92328), is a planar, Y-shaped molecule with D3h symmetry in its isolated state. In the crystalline form, such as in guanidinium chloride, it exhibits near-perfect trigonal planar geometry with C-N bond lengths that are intermediate between single and double bonds, indicating significant charge delocalization. iucr.org The positive charge is distributed among the three nitrogen atoms, making all six hydrogen atoms potent hydrogen bond donors.
4-Benzoylbenzoic acid, upon deprotonation to 4-benzoylbenzoate, presents a carboxylate group that acts as a strong hydrogen bond acceptor. The negative charge on the carboxylate group is also delocalized between the two oxygen atoms. researchgate.net
The primary interaction driving the formation of the 4-benzoylbenzoic acid-guanidine complex is the ionic and hydrogen-bonding interaction between the guanidinium cation and the carboxylate group of the 4-benzoylbenzoate anion. It is highly probable that these two moieties would form a well-defined supramolecular synthon. Specifically, a common and highly stable interaction in guanidinium-carboxylate salts is the formation of a bidentate hydrogen-bonding motif, described by the graph set notation R2,2(8). nyu.eduresearchgate.net This involves two of the N-H groups of the guanidinium cation forming hydrogen bonds with the two oxygen atoms of the carboxylate group, creating a robust eight-membered ring.
Based on the analysis of guanidinium 4-aminobenzoate, the crystal is expected to belong to an orthorhombic or monoclinic system. nih.govscienceopen.com The unit cell parameters would be influenced by the packing of the bulky benzophenone (B1666685) moiety.
Table 1: Predicted Crystallographic Data for Guanidinium 4-Benzoylbenzoate
| Parameter | Predicted Value | Reference/Basis |
|---|---|---|
| Crystal System | Orthorhombic or Monoclinic | Analogy to Guanidinium 4-aminobenzoate nih.govscienceopen.com |
| Space Group | Pnma or similar | Analogy to Guanidinium 4-aminobenzoate nih.govscienceopen.com |
| Primary Supramolecular Synthon | R2,2(8) hydrogen-bonded ring | Common in guanidinium-carboxylate salts nyu.eduresearchgate.net |
Powder X-ray Diffraction for Phase Identification and Purity
Powder X-ray diffraction (PXRD) is an essential tool for the bulk characterization of crystalline materials. For the 4-benzoylbenzoic acid-guanidine complex, PXRD would serve several key purposes. Firstly, it would confirm the formation of a new crystalline phase, distinct from the starting materials (4-benzoylbenzoic acid and guanidine or a guanidinium salt). The resulting diffractogram would exhibit a unique set of peaks at specific 2θ angles, which serves as a fingerprint for the new complex.
Secondly, PXRD is crucial for assessing the phase purity of the synthesized material. The absence of peaks corresponding to the initial reactants would indicate the completion of the reaction and the formation of a single-phase product. Any crystalline impurities would be readily detectable.
While experimental PXRD data for the specific 4-benzoylbenzoic acid-guanidine complex is not available, a simulated powder pattern can be generated from single-crystal X-ray diffraction data once obtained. This simulated pattern provides an ideal reference for quality control in the bulk synthesis of the material.
Neutron Diffraction Studies for Hydrogen Atom Localization
While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for accurately locating hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation as neutrons interact with the atomic nuclei, and the scattering cross-section of hydrogen (or more commonly, its isotope deuterium) is comparable to that of heavier atoms.
In the context of the 4-benzoylbenzoic acid-guanidine complex, neutron diffraction would be invaluable for precisely determining the geometry of the hydrogen bonds between the guanidinium cation and the 4-benzoylbenzoate anion. This technique would provide definitive information on the N-H and H···O bond distances and the N-H···O bond angles. Such data is critical for a quantitative understanding of the strength and nature of these interactions, which govern the stability and physical properties of the crystal.
Furthermore, neutron diffraction can help to resolve any disorder related to hydrogen atoms, which can sometimes occur in complex hydrogen-bonding networks.
Electron Diffraction for Nanocrystalline Characterization
When crystals of the 4-benzoylbenzoic acid-guanidine complex are too small for conventional single-crystal X-ray diffraction (typically less than a few micrometers), electron diffraction emerges as a powerful alternative. The strong interaction of electrons with matter allows for the collection of diffraction data from nanocrystalline materials.
Three-dimensional electron diffraction (3D ED) techniques, such as MicroED, can be used to collect a series of electron diffraction patterns as the nanocrystal is tilted. These patterns can then be processed to determine the complete crystal structure, including the unit cell parameters, space group, and atomic coordinates. This capability is particularly important in materials science and pharmaceuticals, where new crystalline forms or polymorphs may initially only be available as very small crystals.
Conformational Analysis within Crystalline Lattices
The 4-benzoylbenzoic acid molecule possesses significant conformational flexibility, primarily related to the torsion angles between the two phenyl rings and the central carbonyl group. In the solid state, the observed conformation will be a balance between the intrinsic electronic and steric preferences of the molecule and the intermolecular interactions within the crystal lattice.
Studies on substituted benzophenones have shown that the two phenyl rings are typically twisted out of the plane of the carbonyl group to alleviate steric hindrance between the ortho-hydrogen atoms. publish.csiro.auresearchgate.net The dihedral angles between the phenyl rings can vary significantly depending on the substitution pattern and the crystal packing forces. researchgate.net For 4-benzoylbenzoic acid, it is expected that the two phenyl rings will adopt a non-coplanar conformation.
The formation of the salt with guanidine will introduce strong, directional hydrogen bonds that will play a significant role in dictating the conformation of the 4-benzoylbenzoate anion in the crystal. The requirement to optimize the hydrogen-bonding geometry with the guanidinium cation could lead to a specific and well-defined conformation of the anion within the crystalline lattice. The crystal packing, including potential π-π stacking interactions between the aromatic rings of adjacent molecules, will also influence the final conformational state.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-Benzoylbenzoic acid |
| Guanidine |
| Guanidinium |
| 4-Benzoylbenzoate |
| Guanidinium benzoate |
| Guanidinium 4-aminobenzoate |
| Guanidinium chloride |
Intermolecular Interactions and Supramolecular Architectures
Hydrogen Bonding Networks between Carboxyl and Guanidinium (B1211019) Moieties
The primary and most dominant interactions in the putative crystal structure of guanidinium 4-benzoylbenzoate are the hydrogen bonds formed between the guanidinium cation and the carboxylate group of the 4-benzoylbenzoate anion. The guanidinium ion is an excellent hydrogen bond donor, with six N-H protons, while the deprotonated carboxylate group is an effective hydrogen bond acceptor.
In the solid state, carboxylic acids frequently form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov However, in the presence of a strong base like guanidine (B92328), proton transfer occurs from the carboxylic acid to the guanidine, resulting in the formation of a guanidinium cation and a carboxylate anion. Consequently, the classic carboxylic acid dimerization motif is not expected to be the primary interaction in the guanidinium 4-benzoylbenzoate salt. Instead, the interactions will be dominated by salt bridges.
The interaction between the guanidinium cation and the carboxylate anion is a powerful and highly directional structure-directing synthon in crystal engineering. The planar guanidinium ion can form multiple hydrogen bonds with the carboxylate group. In the well-documented structure of guanidinium 4-aminobenzoate (B8803810), which serves as a close analog, the guanidinium cations and 4-aminobenzoate anions are linked by extensive N-H···O hydrogen bonds. nih.govscienceopen.com This results in the formation of robust salt bridges that are the cornerstone of the crystal lattice. The charge assistance in these N-H···O hydrogen bonds significantly strengthens them, leading to a highly stable supramolecular assembly.
In guanidinium carboxylate salts, a common and stable hydrogen-bonding motif involves the guanidinium cation's N-H groups interacting with the carboxylate's oxygen atoms. A detailed crystallographic study of guanidinium 4-aminobenzoate reveals that all hydrogen atoms of the guanidinium cation are involved in N-H···O interactions with the carboxylate anions. nih.govscienceopen.com This leads to the formation of infinite layers. Specifically, each carboxylate oxygen atom acts as an acceptor for three hydrogen bonds. scienceopen.com This extensive network of hydrogen bonds creates a two-dimensional sheet-like structure. A similar layered architecture, driven by these specific N-H···O interactions, is anticipated for guanidinium 4-benzoylbenzoate.
A summary of the hydrogen bond geometries found in the analogous guanidinium 4-aminobenzoate is presented in the table below. These values provide a reasonable estimate for the expected hydrogen bond parameters in guanidinium 4-benzoylbenzoate.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H1A···O1 | 0.89(2) | 2.13(2) | 3.000(2) | 165(2) |
| N1-H1B···O1 | 0.89(2) | 2.21(2) | 3.013(2) | 150(2) |
| N2-H2···O1 | 0.88(2) | 2.05(2) | 2.929(1) | 175(2) |
| N3-H3A···O1 | 0.89(2) | 2.06(2) | 2.941(2) | 173(2) |
| N3-H3B···O1 | 0.89(2) | 2.45(2) | 3.193(2) | 141(2) |
| Data derived from the crystal structure of guanidinium 4-aminobenzoate. nih.govscienceopen.com |
Self-Assembly Principles and Crystal Engineering Strategies
The formation of the guanidinium 4-benzoylbenzoate crystal is a prime example of hierarchical self-assembly guided by the principles of crystal engineering. The strongest and most directional interactions, the guanidinium-carboxylate salt bridges, dictate the primary structural motifs, leading to the formation of robust one- or two-dimensional hydrogen-bonded networks. rsc.org The weaker, less directional π-stacking and other van der Waals forces then govern the packing of these primary structures into the final three-dimensional lattice.
The predictability of the guanidinium-carboxylate synthon makes it a powerful tool for the design of new solid-state materials with desired architectures and properties. By modifying the functional groups on the benzoate (B1203000) component, it is possible to systematically tune the supramolecular assembly and, consequently, the physical properties of the resulting crystals.
Polymorphism and Pseudopolymorphism in Multi-Component Systems
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism is a related phenomenon where different crystal structures are formed by the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. Both are of significant interest as they can profoundly influence a compound's stability, solubility, and other material properties.
While specific studies on the polymorphic or pseudopolymorphic forms of guanidinium 4-benzoylbenzoate are not extensively available in the surveyed literature, the components' inherent structural features suggest a high propensity for such phenomena. The guanidinium cation is a planar, Y-shaped molecule with six hydrogen bond donors, capable of forming a variety of strong, directional hydrogen-bonding interactions. nih.govresearchgate.net The 4-benzoylbenzoate anion possesses multiple hydrogen bond acceptors in its carboxylate group. This combination of a versatile hydrogen-bond donor cation and an acceptor anion can lead to various stable, low-energy packing arrangements, resulting in polymorphs.
To illustrate the principles of polymorphism and pseudopolymorphism in related systems, the following sections will discuss findings from analogous guanidinium-anion complexes.
Illustrative Example of a Guanidinium-Carboxylate Salt Structure: Guanidinium 4-aminobenzoate
A close structural analog to guanidinium 4-benzoylbenzoate is guanidinium 4-aminobenzoate. Research on this compound provides insight into the typical supramolecular assemblies that can form. In the crystal structure of guanidinium 4-aminobenzoate, the guanidinium cations and 4-aminobenzoate anions are linked by N-H···O hydrogen bonds, forming layers. nih.govnih.govscienceopen.com The delocalization of charge in both the guanidinium cation and the carboxylate group stabilizes the structure. nih.govnih.gov The existence of a well-defined crystal structure for this related salt highlights the strong, predictable interactions that govern the assembly of such systems.
Crystallographic Data for Guanidinium 4-aminobenzoate
| Parameter | Value nih.govscienceopen.com |
|---|---|
| Chemical Formula | CH₆N₃⁺ · C₇H₅NO₂⁻ |
| Molecular Weight | 196.22 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 14.9833 (4) |
| b (Å) | 8.0602 (2) |
| c (Å) | 8.4737 (2) |
| Volume (ų) | 1023.36 (4) |
| Z | 4 |
| Temperature (K) | 293 |
Pseudopolymorphism in a Guanidinium-Based Host-Guest System
The formation of pseudopolymorphs is well-documented in guanidinium-based systems. A notable example is the dynamic structural reconstruction of the bis(guanidinium) benzene-1,4-disulfonate salt. rsc.org This system demonstrates a remarkable ability to incorporate various guest molecules, including water and organic solvents, into its crystal lattice. The guest-free form of the salt has a dense structure with no void spaces. However, upon exposure to different solvents, the host lattice rearranges to form distinct host-guest crystals, which are, by definition, pseudopolymorphs. rsc.org
The cation-anion interactions form robust two-dimensional layers, which are then connected in different ways to create pores that accommodate the guest molecules. rsc.org The size and nature of the guest molecule dictate the resulting crystal structure. This illustrates how solvent choice during crystallization can lead to different solid-state forms, a key aspect of pseudopolymorphism. The study of such systems is crucial for understanding and controlling the solid-state properties of multi-component ionic compounds.
Crystallographic Data for Pseudopolymorphs of Bis(guanidinium) benzene-1,4-disulfonate with Various Guests
| Guest Molecule | Aniline | 1,4-Dioxane | Thiophene | Pyrrole |
|---|---|---|---|---|
| Chemical Formula | C₂₆H₃₇N₉O₆S₂ | C₂₀H₄₀N₆O₁₂S₂ | C₂₀H₂₈N₆O₆S₅ | C₂₀H₃₁N₉O₆S₂ |
| Space Group | P2₁ | P2₁/n | P2₁/n | P2₁/n |
| a (Å) | 7.5488(2) | 7.6145(3) | 7.6230(4) | 7.4854(5) |
| b (Å) | 18.0321(6) | 12.3230(5) | 16.8745(8) | 12.0766(7) |
| c (Å) | 11.5759(4) | 15.6653(5) | 11.8090(6) | 16.8284(10) |
| **β (°) ** | 91.052(6) | 101.077(2) | 90.488(6) | 90.093(6) |
| Volume (ų) | 1575.45(9) | 1442.53(9) | 1518.98(12) | 1521.25(16) |
Data sourced from Abe et al. (2020) rsc.org
Spectroscopic and Spectrometric Investigations of Interactions
Vibrational Spectroscopy for Hydrogen Bonding Probes
Vibrational spectroscopy provides a powerful means to investigate the strength and nature of hydrogen bonds within the 4-Benzoylbenzoic acid;guanidine (B92328) salt. By analyzing the shifts in vibrational frequencies of the functional groups involved in hydrogen bonding, detailed insights into the molecular structure and intermolecular interactions can be obtained.
FTIR spectroscopy is a fundamental technique for identifying functional groups and probing intermolecular interactions in the solid state. In the context of 4-Benzoylbenzoic acid;guanidine, the FTIR spectrum is dominated by the vibrational modes of the guanidinium (B1211019) cation and the 4-benzoylbenzoate anion. The formation of the salt is readily confirmed by the disappearance of the broad O-H stretching band of the carboxylic acid (typically found around 2500-3300 cm⁻¹) and the appearance of strong bands corresponding to the N-H stretching vibrations of the guanidinium cation.
The delocalization of the negative charge in the carboxylate group of the 4-benzoylbenzoate anion results in characteristic symmetric and asymmetric stretching vibrations. These are typically observed in the regions of 1400-1450 cm⁻¹ and 1550-1610 cm⁻¹, respectively. The positions of these bands are sensitive to the coordination environment and the strength of the hydrogen bonds with the guanidinium cation. The C=O stretching vibration of the benzophenone (B1666685) moiety is also a prominent feature, usually appearing around 1630-1680 cm⁻¹.
The guanidinium cation, with its D₃h symmetry, exhibits characteristic N-H stretching and bending modes. The N-H stretching vibrations are typically observed in the range of 3100-3500 cm⁻¹, and their broadening and shifting to lower frequencies are indicative of their involvement in hydrogen bonding with the carboxylate oxygen atoms. researchgate.net The N-H bending modes can be found in the 1600-1700 cm⁻¹ region. acs.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |
| Guanidinium | N-H Stretch | 3100-3500 | Broadened due to H-bonding |
| Guanidinium | N-H Bend | 1600-1700 | May overlap with other bands |
| 4-Benzoylbenzoate | C=O Stretch (Benzophenone) | 1630-1680 | Strong, sharp absorption |
| 4-Benzoylbenzoate | COO⁻ Asymmetric Stretch | 1550-1610 | Sensitive to ionic interactions |
| 4-Benzoylbenzoate | COO⁻ Symmetric Stretch | 1400-1450 | Sensitive to ionic interactions |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. surfacesciencewestern.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the molecular structure of this compound.
The symmetric breathing modes of the aromatic rings in the 4-benzoylbenzoate anion give rise to strong and sharp signals in the Raman spectrum, typically in the 1000-1600 cm⁻¹ region. wallonie.be The symmetric stretching vibration of the carboxylate group is also Raman active and can provide further information about the ionic interactions. The C=N symmetric stretching of the guanidinium cation is a characteristic Raman band.
A key advantage of Raman spectroscopy is its ability to probe low-frequency vibrations, which correspond to lattice vibrations and intermolecular modes. These vibrations, often found below 200 cm⁻¹, are directly related to the crystal packing and the hydrogen bonding network, providing a detailed fingerprint of the solid-state structure. wallonie.be
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |
| Aromatic Rings | Ring Breathing | 1000-1600 | Strong, sharp signals |
| 4-Benzoylbenzoate | COO⁻ Symmetric Stretch | 1400-1450 | Complements FTIR data |
| Guanidinium | C=N Symmetric Stretch | ~1000 | Characteristic of the cation |
| Crystal Lattice | Intermolecular Modes | < 200 | Probes crystal packing and H-bonding |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of solid materials at the atomic level. For this compound, ssNMR can provide precise information about the local environment of the carbon, nitrogen, and hydrogen atoms.
¹³C ssNMR can distinguish between the different carbon environments in the 4-benzoylbenzoate anion, such as the carbonyl carbons, the carboxylate carbon, and the aromatic carbons. The chemical shift of the carboxylate carbon is particularly sensitive to the nature of the hydrogen bonding with the guanidinium cation. rsc.org Similarly, the chemical shifts of the guanidinium carbon and nitrogen atoms in ¹³C and ¹⁵N ssNMR spectra, respectively, are influenced by the strength and geometry of the hydrogen bonds they form. rsc.org
Advanced ssNMR techniques, such as cross-polarization magic-angle spinning (CP-MAS) and heteronuclear correlation (HETCOR) experiments, can be used to probe the spatial proximity between different nuclei. For instance, a ¹H-¹³C HETCOR experiment can reveal through-space correlations between the protons of the guanidinium cation and the carbons of the 4-benzoylbenzoate anion, providing direct evidence and distance constraints for the hydrogen bonding network. nih.govrsc.org
| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |
| ¹³C | 190-200 (C=O), 170-180 (COO⁻), 120-140 (aromatic) | Local environment of carbon atoms, H-bonding effects on carboxylate |
| ¹⁵N | 50-90 (Guanidinium) | Probes the electronic environment of the guanidinium nitrogen atoms |
| ¹H | 6-9 (aromatic, N-H) | Provides information on proton environments and hydrogen bonding |
UV-Visible Spectroscopy for Electronic Transition Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the chromophore is the 4-benzoylbenzoate anion. The guanidinium cation is transparent in the typical UV-Vis range (200-800 nm). nist.gov
The UV-Vis spectrum of 4-benzoylbenzoate in solution is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. The benzophenone moiety within the 4-benzoylbenzoate anion is the primary contributor to the absorption spectrum. Typically, an intense π→π* transition is observed in the lower wavelength UV region (around 230-280 nm), while a weaker n→π* transition from the carbonyl group appears at longer wavelengths (around 330-360 nm). researchgate.netresearchgate.net
The position and intensity of these absorption bands can be influenced by the solvent polarity and pH. In the solid state, the electronic transitions can be affected by the crystal packing and intermolecular interactions, potentially leading to shifts in the absorption maxima compared to the solution spectrum. The formation of the guanidinium salt, by deprotonating the carboxylic acid, leads to a benzoate (B1203000) structure which can slightly alter the electronic distribution and thus the absorption spectrum compared to the protonated 4-benzoylbenzoic acid. researchgate.net
| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Comment |
| π→π | Benzophenone moiety | 230-280 | Intense absorption band |
| n→π | Carbonyl group | 330-360 | Weaker absorption band |
Mass Spectrometry for Component Identification in Solution and Solid State
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to identify the components of a sample and elucidate their structure. For the salt this compound, mass spectrometry can be used to confirm the presence of both the 4-benzoylbenzoate anion and the guanidinium cation.
Using a soft ionization technique like electrospray ionization (ESI), it is possible to observe the individual ions in solution. In positive ion mode ESI-MS, the guanidinium cation would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. In negative ion mode, the 4-benzoylbenzoate anion would be observed. nih.govresearchgate.net
High-resolution mass spectrometry can provide the exact mass of each component, confirming their elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, and the resulting fragmentation pattern provides further structural information. For example, fragmentation of the 4-benzoylbenzoate anion would likely involve cleavage of the bond between the carbonyl group and the benzoic acid moiety. For solid-state analysis, techniques like matrix-assisted laser desorption/ionization (MALDI) could be employed. nih.gov
| Ion | Formula | Expected m/z | Mass Spectrometry Mode |
| Guanidinium Cation | [CH₆N₃]⁺ | 60.056 | Positive Ion Mode |
| 4-Benzoylbenzoate Anion | [C₁₄H₉O₃]⁻ | 225.055 | Negative Ion Mode |
Dielectric Spectroscopy for Charge Transfer Characterization
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is a sensitive technique for studying charge transport, dipolar relaxation, and charge transfer phenomena in materials. nih.gov For an organic salt like this compound, dielectric spectroscopy can provide insights into the dynamics of the ions and the nature of charge transfer within the solid lattice.
The presence of mobile charge carriers (the guanidinium and 4-benzoylbenzoate ions) will contribute to the dielectric response, particularly at low frequencies. The movement of these ions under the influence of the applied electric field can lead to a high dielectric constant and dielectric loss. The frequency dependence of these parameters can be modeled to extract information about the conductivity and relaxation processes in the material. advancedsciencenews.comacs.org
Furthermore, temperature-dependent dielectric measurements can reveal phase transitions and changes in the motional dynamics of the ions. researchgate.netacs.org Any charge transfer interactions between the electron-rich guanidinium cation and the π-system of the 4-benzoylbenzoate anion could also manifest in the dielectric spectrum.
| Dielectric Parameter | Frequency Dependence | Information Obtained |
| Dielectric Constant (ε') | Decreases with increasing frequency | Indicates contributions from ionic and dipolar polarization |
| Dielectric Loss (ε'') | Shows peaks corresponding to relaxation processes | Characterizes the energy dissipation and dynamics of charge carriers |
| AC Conductivity (σₐ꜀) | Increases with increasing frequency | Provides information on the charge transport mechanisms |
Computational and Theoretical Exploration of Interaction Mechanisms
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For the guanidinium (B1211019) 4-benzoylbenzoate salt, DFT allows for a detailed analysis of the optimized geometry and electronic orbitals.
The first step in computational analysis is to determine the most stable three-dimensional structure of the ion pair. This is achieved through geometry optimization, where the energy of the molecular system is minimized with respect to the positions of its atoms.
For the 4-benzoylbenzoate anion, the geometry is characterized by the deprotonated carboxylate group (-COO⁻) and the two phenyl rings connected by a ketone group. The guanidinium cation (C(NH₂)₃⁺) adopts a planar structure with D₃h symmetry, where the positive charge is delocalized across the central carbon and three nitrogen atoms due to resonance. When these two ions form a salt, the primary interaction is the strong electrostatic attraction and hydrogen bonding between the positively charged guanidinium and the negatively charged carboxylate group. The optimized geometry would show specific hydrogen bonds between the N-H protons of the guanidinium and the oxygen atoms of the carboxylate.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. aimspress.com
In the context of the 4-benzoylbenzoate anion, the HOMO is typically located on the electron-rich carboxylate group and the phenyl rings. The LUMO is generally distributed over the benzophenone (B1666685) moiety, which acts as the electron-accepting part. For the guanidinium cation, its high stability results in a very low energy HOMO and a high energy LUMO, leading to a large HOMO-LUMO gap.
When the ion pair is formed, the HOMO of the system would be predominantly located on the 4-benzoylbenzoate anion, while the LUMO would be associated with the guanidinium cation. The HOMO-LUMO gap of the combined salt is expected to be large, reflecting the stability of the ionic bond. nih.gov A smaller energy gap generally implies higher reactivity and potential for intramolecular charge transfer. dergipark.org.tr
| Species | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Notes |
| 4-Benzoylbenzoic acid | -6.5 to -7.5 | -1.5 to -2.5 | 4.5 to 5.5 | Typical values for aromatic carboxylic acids. The exact energies depend on the computational method and basis set used. researchgate.net |
| Guanidine (B92328) | -5.0 to -6.0 | 1.0 to 2.0 | 6.0 to 8.0 | As a strong base, its protonated form (guanidinium) is highly stable with a large energy gap. nih.gov |
| Guanidinium 4-benzoylbenzoate (ion pair) | -8.0 to -9.0 | 1.5 to 2.5 | 9.5 to 11.5 | The HOMO energy is significantly lowered due to the stabilization of the anion by the cation, while the LUMO energy is raised. This results in a large gap, indicative of a stable ionic compound. |
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential, prone to electrophilic attack), while blue indicates regions of electron deficiency (positive potential, prone to nucleophilic attack). Green and yellow represent intermediate potentials. dergipark.org.tr
For the 4-benzoylbenzoate anion, the MEP map would show a concentrated red region around the carboxylate oxygens, indicating the location of the negative charge and the primary site for interaction with cations. The guanidinium cation's MEP map would display a delocalized blue region over the entire ion, particularly around the hydrogen atoms, confirming its role as a hydrogen bond donor. dergipark.org.trresearchgate.net
Quantum Chemical Calculations for Non-Covalent Interactions
Beyond the primary ionic bond, the stability and structure of the 4-Benzoylbenzoic acid;guanidine salt are influenced by a network of non-covalent interactions. Quantum chemical calculations can quantify the strength and nature of these interactions. The most significant non-covalent interaction is the strong, charge-assisted hydrogen bonding between the N-H groups of the guanidinium cation and the carboxylate oxygen atoms of the anion.
Furthermore, in a condensed phase or crystal lattice, other weaker interactions become important. These include:
π-π Stacking: Interactions between the aromatic phenyl rings of adjacent 4-benzoylbenzoate anions. researchgate.net
C-H···π Interactions: Interactions between the C-H bonds and the phenyl rings.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and interactions in a simulated environment, such as in a solvent. nih.govmdpi.com
An MD simulation of guanidinium 4-benzoylbenzoate in an aqueous solution would reveal:
Stability of the Ion Pair: The simulation can track the distance between the guanidinium and 4-benzoylbenzoate ions to determine if they remain as a contact ion pair or dissociate in the solvent.
Solvation Structure: It would show how water molecules arrange themselves around the cation and anion, forming solvation shells.
Conformational Dynamics: The flexibility of the 4-benzoylbenzoate anion, particularly the rotational freedom around the bond connecting the two rings, can be studied.
| Simulation Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters and equations used to describe the potential energy of the system. The choice depends on the molecules being studied. |
| Water Model | TIP3P, SPC/E | An explicit representation of water molecules is crucial for simulating aqueous solutions. nih.gov |
| Simulation Time | 100 ns - 1 µs | The length of the simulation must be sufficient to observe the processes of interest. Longer simulations provide better statistical sampling. mdpi.com |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | This ensemble mimics experimental conditions in a laboratory, allowing the system's volume to change in response to pressure fluctuations. mdpi.com |
| Root-Mean-Square Deviation (RMSD) | Calculated over the simulation trajectory | A measure of the average distance between the atoms of the simulated structure and a reference structure. A stable RMSD indicates that the system has reached equilibrium. mdpi.com |
Crystal Packing Prediction and Energy Minimization Studies
For the solid state, computational methods can be employed to predict the most likely crystal packing arrangement. Crystal structure prediction involves generating a multitude of possible crystal structures (polymorphs) and then ranking them based on their calculated lattice energies.
This process starts with the optimized geometry of the guanidinium 4-benzoylbenzoate ion pair. The ions are then packed into various possible space groups and unit cell dimensions. The energy of each hypothetical crystal structure is calculated and minimized, considering all intermolecular interactions (ionic, hydrogen bonds, van der Waals). The structures with the lowest lattice energies represent the most probable and stable crystal forms. These predictions are invaluable for guiding experimental crystallization efforts and for understanding the relationship between molecular structure and solid-state properties. researchgate.net
Hydrogen Bond Energy Calculations and Interaction Quantification
Currently, there are no specific published studies detailing the hydrogen bond energy calculations for the interaction between 4-benzoylbenzoic acid and guanidine. In the absence of such research, it is not possible to provide a data table of quantified interaction energies.
Theoretical calculations for similar systems, such as the interaction of the guanidinium cation with various anions, often employ Density Functional Theory (DFT) methods. These calculations can elucidate the strength and nature of the hydrogen bonds formed between the hydrogen-donating N-H groups of the guanidinium ion and the hydrogen-accepting oxygen atoms of the carboxylate group of the 4-benzoylbenzoate anion. The benzophenone moiety of the 4-benzoylbenzoate could also participate in weaker C-H···O interactions.
A hypothetical data table for such calculations would typically include:
Hydrogen Bond: The specific donor and acceptor atoms involved (e.g., N-H···O).
Bond Length (Å): The distance between the donor and acceptor atoms.
Bond Angle (°): The angle formed by the donor-hydrogen-acceptor atoms.
Interaction Energy (kcal/mol): The calculated strength of the hydrogen bond.
Without specific research data, this table remains illustrative of the type of information that would be generated from such a study.
Hirshfeld Surface Analysis for Intermolecular Contact Visualization
Similarly, a Hirshfeld surface analysis specifically for the this compound complex has not been reported in the available literature. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps various properties onto the surface, such as dnorm, which highlights regions of close intermolecular contact.
O···H/H···O contacts: Representing the strong hydrogen bonds between the carboxylate group and the guanidinium ion.
H···H contacts: Arising from the numerous hydrogen atoms on both the cation and the anion.
C···H/H···C contacts: Indicating van der Waals interactions involving the aromatic rings.
C···C contacts: Potentially indicating π-π stacking interactions between the phenyl rings of the 4-benzoylbenzoate anions.
A summary of these contributions would be presented in a data table.
Interactive Data Table: Illustrative Hirshfeld Surface Contact Contributions (Hypothetical)
| Intermolecular Contact | Contribution (%) |
| O···H/H···O | Data not available |
| H···H | Data not available |
| C···H/H···C | Data not available |
| C···C | Data not available |
| N···H/H···N | Data not available |
| Other | Data not available |
This table is for illustrative purposes only, as specific data for this compound is not available.
Advanced Research Applications in Materials Science and Chemical Systems
Development of Photosensitizing Materials and Photoreactive Systems
The development of materials that respond to light is a burgeoning field, with applications ranging from data storage to targeted therapies. The combination of a photosensitive moiety like 4-benzoylbenzoic acid (4BBA) with a reactive group like guanidine (B92328) offers a pathway to create sophisticated photoreactive systems.
4-Benzoylbenzoic acid is a well-established organic photosensitizer. digitellinc.com Upon absorption of light, it can form an excited triplet state, which can then transfer its energy or engage in electron transfer processes, making it a potent photooxidant. researchgate.net This property is central to its use in initiating photochemical reactions. The absorption spectrum of 4BBA is influenced by environmental factors such as pH, which determines the protonation state of its carboxylic acid group. digitellinc.com Studies combining UV-Vis spectroscopy, NMR, and quantum chemical calculations have shown that the experimental optical spectra of aqueous 4BBA can be effectively described by the acid-base equilibrium of its keto forms, with a pKa of 3.41 ± 0.04. digitellinc.com
Researchers have also designed photoswitchable guanidine catalysts by incorporating a photochromic unit, such as an azobenzene (B91143) moiety, into the catalyst's structure. nih.govrsc.org In one such design, the E→Z isomerization of the azobenzene unit upon irradiation with light is intended to alter the catalyst's conformation. This change can potentially gate the activity of the guanidine base by controlling its access to a substrate or its interaction with a co-catalyst. nih.gov While initial studies demonstrated reversible photoisomerization of the azobenzene group within the guanidine catalyst, the catalytic activity for the ring-opening polymerization of rac-lactide was not significantly switched, indicating that the catalytic inactivity was inherent to the guanidine core itself in that specific system. nih.gov Nevertheless, these studies establish a proof-of-concept for using light as an external stimulus to control the action of guanidine-based systems. nih.govrsc.org
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. The functionalization of MOFs, either by choosing specific linkers or through post-synthetic modification, is key to tailoring their properties for applications like gas storage, separation, and catalysis.
While 4-benzoylbenzoic acid is not a commonly reported primary linker for MOF synthesis, related aromatic carboxylic acids are extensively used. rsc.orgnih.gov The true potential for the "4-Benzoylbenzoic acid;guanidine" system in this area lies in incorporating the guanidinium (B1211019) cation, the protonated form of guanidine, into the MOF structure. This can be achieved in two primary ways: as a charge-balancing guest molecule within the pores or by covalently attaching guanidine groups to the organic linkers.
Guanidinium cations have been shown to act as guests in the anionic periphery of metal-organic container molecules, modulating the exchange rate of other guest molecules within the container's internal cavity. nih.gov Furthermore, guanidinium-functionalized MOFs have been designed for specific catalytic applications. In one study, a stable MIL-101(Cr) MOF was functionalized through a post-synthetic modification to introduce guanidinium bromide moieties onto its organic linkers. acs.org This functionalized MOF proved to be a highly effective and recyclable catalyst for the cycloaddition of CO2 to epoxides to form cyclic carbonates under mild, solvent-free conditions. acs.org The high CO2 absorption capacity of the MOF combined with the catalytic activity of the immobilized guanidinium salt led to enhanced efficiency. acs.org Other research has focused on modifying stable UiO-66 (Zr-based) MOFs with guanidine for similar CO2 fixation reactions, highlighting the versatility of this approach. researchgate.net
Role in Catalyst Design and Photoredox Catalysis
Guanidines are highly basic, yet non-nucleophilic, organic compounds, making them powerful catalysts for a variety of chemical transformations. Their catalytic activity can be tuned by modifying their structure.
Chiral guanidine catalysts have been successfully designed and synthesized for enantioselective reactions. For instance, novel guanidine catalysts possessing axial chirality were found to be highly efficient in the silylative kinetic resolution of racemic alcohols, achieving high selectivity with low catalyst loading. sigmaaldrich.com Another area of development is in bifunctional organocatalysts, where the guanidine group is combined with other functional units, like urea (B33335) groups, to achieve enhanced reactivity and selectivity. New guanidine-bisurea bifunctional organocatalysts have been shown to be effective for the enantioselective α-hydroxylation of a pyranoindolizine derivative, a key intermediate in the synthesis of the anticancer drug camptothecin. nih.gov
The concept of a photoswitchable guanidine catalyst, as mentioned earlier, represents a significant advance in controlling catalytic processes. nih.govrsc.org By integrating a photoresponsive azobenzene unit, researchers aim to reversibly control the catalytic activity of the guanidine base using light. The design principle involves a light-induced conformational change that would form or break a hydrogen bond, thereby modulating the basicity or steric accessibility of the guanidine active site. nih.gov
In the realm of photoredox catalysis, 4-benzoylbenzoic acid can act as a photooxidant. researchgate.net Upon light activation, it forms an electrophilic aromatic ketone that can participate in oxidation reactions, such as the oxidation of amino acids. researchgate.net This property allows it to be used in the synthesis of photoactivated compounds.
Surface Modification and Coating Technologies
Modifying surfaces to prevent unwanted adhesion of biological materials (biofouling) is critical for biomedical devices and marine applications. 4-Benzoylbenzoic acid has been utilized as a key component in creating antifouling coatings.
A study demonstrated a method for fabricating antifouling coatings through 4-benzoylbenzoic acid-mediated dextran (B179266) grafting. acs.org This technique can be applied to a variety of biomaterials to create ultrathin, smooth, and transparent coatings. The process involves soaking the material in a solution containing pyrogallol (B1678534) (PG) and poly(ethylene glycol) (PEG). The resulting PG/PEG coating was shown to reduce the adhesion of L929 cells and the adsorption of fibrinogen by over 99%. acs.org The transparency of the coating is a significant advantage for applications such as intraocular lenses and biosensors where optical clarity is required. acs.org While these coatings showed strong short-term antifouling properties, long-term immersion in seawater eventually led to coverage by macro-fouling organisms, indicating the need for further optimization for marine environments. acs.org
Exploration in Sensor Development and Molecular Recognition Devices
The ability to recognize and bind to specific molecules is the foundation of chemical sensing and molecular recognition. The guanidinium group is particularly adept at this, due to its ability to form multiple hydrogen bonds and engage in electrostatic interactions.
This capability has been harnessed by modifying peptide nucleic acids (PNA) with guanidine groups. These guanidine-modified PNAs (GPNA) have been investigated for their ability to bind to double-stranded RNA (dsRNA), an important target in controlling gene expression. nih.gov While the guanidine modification was found to reduce the affinity for triple-helical recognition of RNA compared to unmodified PNA, it showed promise for recognizing biologically relevant dsRNA, such as the transactivation response element of HIV-1, with high affinity and sequence selectivity. nih.gov This suggests that appropriate chemical modifications of PNA with guanidinium groups can enhance the molecular recognition of complex noncoding RNAs. nih.gov
The photosensitive nature of 4-benzoylbenzoic acid also presents opportunities for sensor development. digitellinc.com Changes in its absorption or fluorescence properties upon interaction with an analyte could be used as a sensing mechanism. Its pH-dependent optical properties are a clear example of its responsiveness to its chemical environment, a principle that could be extended to detect other species. digitellinc.com
Future Directions and Emerging Research Avenues
Rational Design of Targeted Co-Formers with Tailored Properties
The formation of a multi-component crystal begins with understanding the intermolecular interactions between its constituents. 4-Benzoylbenzoic acid is a carboxylic acid, while guanidine (B92328) is a potent organic base. sigmaaldrich.comwikipedia.org The significant difference in their acidity and basicity is a key predictor of the type of interaction that will occur.
A fundamental principle in crystal engineering is the "ΔpKa rule," which helps predict whether a salt or a co-crystal will form. pharmtech.com Salt formation is generally favored when the difference between the pKa of the acidic component and the pKa of the conjugate acid of the basic component (pKaH) is greater than 2-3 units.
| Component | Type | pKa Value | Reference |
| 4-Benzoylbenzoic acid | Acid | ~3.41 | rsc.org |
| Guanidine (Guanidinium ion) | Base (Conjugate Acid) | 13.6 | wikipedia.org |
| ΔpKa | Difference | ~10.2 |
Given the large ΔpKa of approximately 10.2, the interaction between 4-Benzoylbenzoic acid and guanidine will almost certainly result in proton transfer to form a guanidinium (B1211019) 4-benzoylbenzoate salt. pharmtech.com
The rational design for this system, therefore, focuses on the highly reliable and robust supramolecular synthon formed between the carboxylate anion (–COO⁻) and the guanidinium cation [C(NH₂)₃]⁺. This interaction is characterized by strong, charge-assisted hydrogen bonds. Often, this leads to a predictable dimeric motif with an R²₂(8) graph set notation, which serves as a foundational building block for the crystal lattice. mdpi.comnih.govresearchgate.net
Future research would involve moving beyond guanidine to a library of "targeted co-formers" or, more accurately, counter-ions. By systematically modifying the guanidine structure—for example, by adding functional groups—it becomes possible to introduce secondary interactions (e.g., π-π stacking, weaker hydrogen bonds) that can systematically alter the final crystal packing and, consequently, its physical properties like solubility and stability. nih.govnih.gov
High-Throughput Screening and Crystallization Methodologies
To explore the vast landscape of potential solid forms (including polymorphs, solvates, and salts with various guanidine derivatives), high-throughput screening (HTS) is indispensable. eurofins.com HTS automates the process of performing hundreds or thousands of small-scale crystallization experiments under diverse conditions. unchainedlabs.comacs.org
A typical HTS workflow for investigating the 4-Benzoylbenzoic acid system would involve:
Library Creation : Assembling a collection of guanidine-like derivatives to be screened as potential counter-ions.
Dispensing : Using robotic liquid handlers to dispense nanoliter to microliter volumes of 4-Benzoylbenzoic acid and the counter-ion library into 96-well or 1536-well plates. unchainedlabs.com
Solvent Variation : Introducing a wide array of solvents or solvent mixtures into the wells to explore different solubility and crystallization pathways. nih.gov
Crystallization Induction : Employing various techniques such as solvent-mediated sonic blending, slow evaporation, or slurry conversions to induce crystallization. unchainedlabs.comnih.gov
Automated Analysis : Rapidly analyzing the wells for solid formation using techniques like X-ray powder diffraction (XRPD) or Raman spectroscopy to identify new crystalline forms. unchainedlabs.com
This approach accelerates the discovery of novel salt forms and identifies the optimal conditions for their formation, a process that would be prohibitively slow and material-intensive if done manually. rsc.organalytica-world.com
In Situ Monitoring of Crystallization Processes
Understanding the kinetics of crystallization—how crystals nucleate and grow—is critical for process control and ensuring the desired solid form is produced. In situ monitoring techniques allow researchers to observe the crystallization of guanidinium 4-benzoylbenzoate in real-time. mdpi.com
Raman spectroscopy is an exceptionally powerful tool for this purpose. crystallizationsystems.comcrystallizationsystems.com Because it is highly sensitive to the vibrational modes of molecules, it can distinguish between the dissolved components in solution and the emerging solid crystal lattice. researchgate.net Water produces a weak Raman signal, making the technique well-suited for monitoring aqueous slurries. crystallizationsystems.com
A prospective experiment could involve:
Placing a saturated solution of 4-Benzoylbenzoic acid and guanidine in a temperature-controlled vessel equipped with an in-situ Raman probe. crystallizationsystems.com
Inducing crystallization by changing the temperature or adding an anti-solvent.
Continuously collecting Raman spectra, which would show the depletion of the solution-state reactant peaks and the corresponding appearance of sharp, characteristic peaks of the solid guanidinium 4-benzoylbenzoate salt.
Analyzing the rate of this spectral change to determine the crystallization kinetics and to detect any transient or metastable polymorphs that may form before the final stable product. mdpi.comcrystallizationsystems.com
Advanced Characterization Techniques for Real-Time Analysis
The characterization of newly discovered crystalline materials requires a suite of analytical techniques. While traditional methods provide a snapshot of the final product, advanced methods aim to provide structural information with higher resolution and in real-time. rsc.orgacs.org
For the guanidinium 4-benzoylbenzoate system, a multi-faceted characterization approach would be employed:
High-Resolution Diffraction : Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. rsc.org Innovations in HTS now aim to produce crystals directly in screening plates that are large enough for SCXRD analysis, bridging the gap between discovery and full structural elucidation. soton.ac.uk
Multi-spectroscopic Analysis : Combining several spectroscopic techniques provides a more complete picture. Infrared (IR) and Raman spectroscopy probe the hydrogen bonding network, while solid-state NMR (ssNMR) can reveal details about the local environments of specific atoms (e.g., ¹³C, ¹⁵N) and identify distinct molecules in the asymmetric unit. nih.gov
Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, desolvation events, and the relative thermodynamic stability of different polymorphs.
The integration of these techniques, particularly when used for real-time analysis, provides a deep understanding of the material's structure and behavior. acs.org
Computational Predictive Modeling Advancements
Computational chemistry offers predictive power that can guide and streamline experimental work. routledge.com Before a single experiment is run, modeling can be used to assess the likelihood of salt formation and predict the structure of the resulting crystals.
Key computational approaches include:
pKa Prediction : Quantum mechanical (QM) methods and other computational models can accurately predict the pKa values of molecules. mdpi.comnih.gov For the target system, these calculations would confirm the large ΔpKa, reinforcing the expectation of salt formation. pharmtech.comnih.gov
Crystal Structure Prediction (CSP) : CSP algorithms perform a global search of the potential energy landscape to find the most thermodynamically stable crystal packing arrangements for a given molecule or salt pair. nih.govpnas.org This can predict the likely polymorphs of guanidinium 4-benzoylbenzoate, providing target structures for experimentalists to try and produce.
| Computational Method | Application to Guanidinium 4-Benzoylbenzoate | Key Outcome |
| pKa Calculation | Predicts acid/base strength of components. | Confirms ΔpKa > 3, strongly indicating salt formation. pharmtech.com |
| Crystal Structure Prediction (CSP) | Searches for low-energy packing arrangements of the ion pair. | Predicts the most stable polymorphs and their crystal structures. pnas.org |
| Density Functional Theory (DFT) | Calculates the strength of intermolecular interactions. | Quantifies the energy of the guanidinium-carboxylate hydrogen bonding synthon. rsc.orgnih.gov |
These predictive models save significant time and resources by focusing experimental efforts on the most promising candidates and conditions. routledge.com
Integration with Artificial Intelligence and Machine Learning in Crystal Engineering
Artificial intelligence (AI) and machine learning (ML) represent the next frontier in materials discovery, capable of identifying complex patterns in large datasets that are not obvious to human researchers. acs.org In crystal engineering, ML models can be trained on vast databases of known crystal structures to accelerate prediction and discovery. nih.govoaepublish.com
For the guanidinium 4-benzoylbenzoate system, AI and ML could be integrated in several ways:
Predicting Salt/Co-crystal Formation : An ML model could be trained to predict the outcome of a reaction (salt, co-crystal, or no new form) with greater nuance than the simple ΔpKa rule by learning from thousands of experimental results. acs.org
Accelerating Crystal Structure Prediction : ML-based force fields can evaluate the energy of a potential crystal structure thousands of times faster than traditional QM methods, dramatically speeding up CSP calculations. oaepublish.com
Feature Engineering : ML algorithms can analyze a crystal structure and extract key structural descriptors, or "features," that correlate with desired physical properties like solubility or stability. aps.org This allows for the inverse design of materials, where a desired property is specified, and the model suggests the chemical structure needed to achieve it.
Guiding HTS Campaigns : By analyzing initial HTS results, an ML model can suggest the next set of experiments most likely to yield a successful outcome, making the screening process more intelligent and efficient.
The integration of AI promises to shift crystal engineering from a process of systematic screening to one of intelligent, targeted design. nih.govoaepublish.com
Q & A
Q. What is the role of guanidine salts in nucleic acid extraction, and how do they ensure RNA stability?
Guanidine salts (e.g., guanidine isothiocyanate or hydrochloride) act as potent protein denaturants, lysing cells to release nucleic acids while inactivating nucleases like RNase. Their high ionic strength disrupts hydrogen bonding, denaturing proteins and dissociating nucleoproteins from RNA/DNA. For RNA stabilization, a 4 M guanidine thiocyanate solution is typically used to irreversibly inhibit RNase activity, preserving nucleic acid integrity during extraction .
Q. How does 4-benzoylbenzoic acid function as a photo-activated linker in antibody synthesis?
4-Benzoylbenzoic acid serves as a photo-reactive crosslinker in generating conformation-specific antibodies. When conjugated to carrier proteins (e.g., BSA or KLH) under denaturing conditions (e.g., 6 M guanidine hydrochloride), it facilitates peptide coupling. Upon UV exposure, the benzophenone group forms covalent bonds with nearby amino acids, stabilizing antigen-antibody complexes for epitope-specific recognition .
Q. What are the primary applications of guanidine derivatives in virology research?
Guanidine inhibits viral replication by targeting RNA synthesis. For poliovirus, it blocks RNA-dependent RNA polymerase activity at non-cytotoxic concentrations, making it a tool to study viral replication mechanisms. Experimental designs often involve dose-response assays to assess viral titer reduction and sequencing to identify guanidine-resistant mutations (e.g., point mutations in structural genes) .
Advanced Research Questions
Q. How can researchers optimize guanidine hydrochloride concentrations for protein unfolding studies?
Equilibrium unfolding experiments using guanidine HCl require monitoring structural changes via circular dichroism (CD) or fluorescence spectroscopy. Titrate guanidine (0–6 M) and plot signal intensity (e.g., fluorescence at 340 nm) versus concentration. Use nonlinear regression to calculate the midpoint of denaturation (Cm) and Gibbs free energy (ΔG) to compare protein stability. Validate with sedimentation equilibrium analysis to confirm monomeric states .
Q. What synthetic methods improve nitroguanidine yield from guanidine salts in microreactors?
Continuous-flow microreactors enhance nitroguanidine synthesis by optimizing mixing and heat transfer. Using sulfuric acid-guanidine and a HNO3/H2SO4 (2:1 v/v) nitrating agent, achieve 86% yield at 90% HNO3> concentration, 1:1.2 reactant ratio, and controlled residence time. Monitor conversion via HPLC and compare efficiency against batch reactors to validate scalability .
Q. How do researchers address contradictions in guanidine’s role in viral nucleic acid preservation?
While guanidine salts lyse viral particles and inhibit nucleases, they lack long-term nucleic acid stabilization at room temperature. To resolve this, combine guanidine isothiocyanate with RNA stabilizers (e.g., citrate buffer or EDTA) in lysis buffers. For field applications, validate preservation efficiency using RT-qPCR cycle threshold (Ct) values over time and compare degradation rates with/without stabilizers .
Q. What experimental designs elucidate the antiviral mechanism of guanidine against RNA viruses?
Use reverse genetics to engineer guanidine-sensitive and -resistant viral strains. Compare replication kinetics via plaque assays under guanidine treatment (0.1–2 mM). Perform whole-genome sequencing to identify resistance-conferring mutations (e.g., in the 2C protein of enteroviruses). Complement with molecular dynamics simulations to assess guanidine’s interaction with viral polymerase domains .
Methodological Considerations
Q. How to analyze conflicting data on guanidine’s cytotoxicity in cell-based assays?
Conduct dose-escalation studies (0–10 mM guanidine) with viability assays (MTT or ATP luminescence). Use RNA-seq to profile stress-response genes (e.g., HSP70, CHOP) and validate via qPCR. For sensitive cell lines, substitute guanidine with less cytotoxic alternatives (e.g., urea) or reduce exposure time during lysis .
Q. What strategies enhance the luminescent efficiency of 4-benzoylbenzoic acid-based terbium complexes?
Synthesize terbium complexes by coordinating 4-benzoylbenzoic acid with Tb<sup>3+</sup> ions in ethanol/water mixtures. Optimize ligand-to-metal ratios (e.g., 3:1) and measure photoluminescence quantum yield using integrating spheres. Enhance stability by encapsulating complexes in silica nanoparticles and test performance in UV-LED applications .
Q. How to design a protocol for synthesizing 4-benzoylbenzoic acid-guanidine conjugates?
React 4-benzoylbenzoic acid with guanidine derivatives (e.g., aminoguanidine) in DMF using EDC/NHS coupling. Purify via reversed-phase HPLC and characterize by <sup>1</sup>H NMR and high-resolution mass spectrometry. Assess bioactivity in enzyme inhibition assays (e.g., RNase or protease targets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
